(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C7H15NO2. It is characterized by the presence of an amino group and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(oxan-4-yl)ethan-1-ol typically involves the reaction of oxan-4-yl derivatives with aminoethanol under controlled conditions. One common method includes the use of oxan-4-yl chloride and 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxan-4-yl ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxan-4-yl ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxan-4-yl compounds.
Scientific Research Applications
(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(oxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(oxan-4-yl)ethan-1-ol
- 2-[(oxan-4-yl)amino]ethan-1-ol
- 2-[4-(aminomethyl)oxan-4-yl]ethan-1-ol
Uniqueness
(2S)-2-amino-2-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both an amino group and a tetrahydropyran ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(oxan-4-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c8-7(5-9)6-1-3-10-4-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI Key |
XOJUNYXOESDYTH-SSDOTTSWSA-N |
Isomeric SMILES |
C1COCCC1[C@@H](CO)N |
Canonical SMILES |
C1COCCC1C(CO)N |
Origin of Product |
United States |
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